1-(3-Chloro-4-ethylphenyl)piperazine hydrochloride
Description
Systematic IUPAC Nomenclature and Molecular Formula
The compound 1-(3-chloro-4-ethylphenyl)piperazine hydrochloride is systematically named according to IUPAC guidelines as 1-(3-chloro-4-ethylphenyl)piperazine hydrochloride . Its molecular formula is C₁₂H₁₈Cl₂N₂ , with a molecular weight of 261.19 g/mol . The nomenclature reflects the substitution pattern on the phenyl ring: a chlorine atom at the 3-position and an ethyl group at the 4-position , bonded to a piperazine moiety. The hydrochloride salt forms via protonation of the piperazine’s secondary amine, stabilizing the molecule through ionic interactions.
The structural hierarchy follows:
- Parent structure : Piperazine (a six-membered ring with two nitrogen atoms at positions 1 and 4).
- Substituents : A 3-chloro-4-ethylphenyl group attached to one nitrogen atom.
- Counterion : Chloride (Cl⁻) balancing the protonated piperazine.
Crystallographic Analysis of Piperazine Derivatives
Crystallographic studies of piperazine derivatives reveal critical insights into their conformational preferences and intermolecular interactions. For 1-(3-chloro-4-ethylphenyl)piperazine hydrochloride , the piperazine ring predominantly adopts a chair conformation , with the substituents occupying equatorial positions to minimize steric strain. This conformation is stabilized by intramolecular hydrogen bonds between the protonated amine (N–H) and the chloride ion (Cl⁻).
Key crystallographic parameters from analogous compounds include:
| Parameter | Value (Related Compounds) | Source |
|---|---|---|
| Space group | P2₁/c (monoclinic) | |
| Unit cell | a = 10.96 Å, b = 9.52 Å, c = 14.03 Å | |
| Hydrogen bonding | N–H⋯Cl (2.1–2.3 Å) |
In the solid state, the ethyl group at the 4-position introduces steric bulk, slightly distorting the phenyl ring’s planarity. This distortion is evident in the dihedral angle between the phenyl and piperazine rings (~28°). Comparative studies of piperazine salts show that chloride ions participate in extensive hydrogen-bonding networks, contributing to lattice stability.
Comparative Structural Features with Related Chlorophenylpiperazine Compounds
Structural comparisons with related chlorophenylpiperazines highlight the impact of substituents on molecular geometry and packing. The table below contrasts key features:
The ethyl group in 1-(3-chloro-4-ethylphenyl)piperazine introduces steric hindrance, reducing π-π stacking interactions observed in simpler derivatives like 1-(3-chlorophenyl)piperazine. Fluorine substituents, as in the 4-fluoro analogue, enhance electronegativity but do not significantly alter ring conformation. Conversely, bulkier groups (e.g., methoxy) force the piperazine into a twist-boat conformation to accommodate steric clashes.
X-ray diffraction studies further demonstrate that chlorine’s position on the phenyl ring influences molecular packing. For example, 3-chloro substitution directs intermolecular interactions toward the para position, while 4-ethyl groups create hydrophobic pockets that affect solubility. These structural nuances underscore the importance of substituent effects in designing piperazine-based pharmaceuticals with tailored physicochemical properties.
Properties
IUPAC Name |
1-(3-chloro-4-ethylphenyl)piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2.ClH/c1-2-10-3-4-11(9-12(10)13)15-7-5-14-6-8-15;/h3-4,9,14H,2,5-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHZQAFXOULMTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)N2CCNCC2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Chloro-4-ethylphenyl)piperazine hydrochloride is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, effects on cancer cell lines, and its pharmacological profiles based on recent studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 261.19 g/mol. The presence of the chloro and ethyl groups on the phenyl ring significantly influences its biological properties.
1-(3-Chloro-4-ethylphenyl)piperazine hydrochloride functions primarily through interactions with various neurotransmitter receptors, particularly dopamine and serotonin receptors. Its structure allows it to act as an antagonist or modulator, which is crucial for its therapeutic potential in treating psychiatric disorders and certain types of cancers.
Anticancer Activity
Several studies have highlighted the anticancer potential of piperazine derivatives, including 1-(3-Chloro-4-ethylphenyl)piperazine hydrochloride. The compound exhibits significant cytotoxicity against various cancer cell lines, including:
- MCF-7 (breast cancer)
- A2780 (ovarian cancer)
- HT29 (colon cancer)
Table 1: Cytotoxicity Data of 1-(3-Chloro-4-ethylphenyl)piperazine Hydrochloride
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against that specific cancer cell line.
The anticancer activity is attributed to several mechanisms:
- Induction of Apoptosis : The compound has been shown to increase the Bax/Bcl-2 ratio, leading to enhanced apoptosis in cancer cells.
- Cell Cycle Arrest : Treatment with this compound results in cell cycle arrest at various phases, particularly G1 and G2/M phases, which is critical for preventing further cell division and proliferation .
Case Study 1: MCF-7 Cell Line
In a study evaluating novel piperazine derivatives, 1-(3-Chloro-4-ethylphenyl)piperazine hydrochloride was tested against MCF-7 cells. The results indicated a significant increase in caspase activity, suggesting that the compound effectively triggers apoptotic pathways .
Case Study 2: A2780 Cell Line
Another investigation focused on the A2780 ovarian cancer cell line revealed that modifications to the piperazine structure could enhance cytotoxicity. The study reported that compounds similar to 1-(3-Chloro-4-ethylphenyl)piperazine hydrochloride exhibited IC50 values comparable to established chemotherapeutics .
Pharmacological Profile
The pharmacological profile of 1-(3-Chloro-4-ethylphenyl)piperazine hydrochloride suggests a broad spectrum of activity beyond anticancer effects. It has shown promise as a selective antagonist for dopamine receptors, which may be beneficial in treating conditions like schizophrenia and depression .
Comparison with Similar Compounds
Comparison with Similar Piperazine Derivatives
Structural and Functional Comparisons
Piperazine derivatives vary in substituents on the phenyl ring, alkyl chains, and additional functional groups, which significantly influence their pharmacological and physicochemical properties. Below is a comparative analysis:
Key Comparative Insights
Substituent Effects on Bioactivity: Chlorine Position: 3-Cl substitution (as in m-CPP and the target compound) is associated with serotonin receptor agonism, while 4-Cl derivatives (e.g., 1-(4-chlorophenyl)-1-propyl piperazine) show enhanced antimicrobial activity . Ethyl vs.
Synthetic Accessibility: The target compound’s synthesis is streamlined compared to HBK-series derivatives, which require complex phenoxyalkylation steps . Propyl and ethyl derivatives (e.g., 1-(4-chlorophenyl)-1-propyl piperazine) are synthesized via direct alkylation, similar to the target compound’s final step .
Mutagenicity Considerations: Piperazine dihydrochloride forms mutagenic N-nitroso compounds when exposed to nitrite .
Receptor Selectivity :
- m-CPP (3-Cl) and MPP (2-methoxy) exhibit divergent receptor profiles: m-CPP activates 5-HT1B/2C, while MPP binds 5-HT1A . The target compound’s 4-ethyl group may fine-tune receptor interactions, though specific studies are needed.
Preparation Methods
Step 1: Preparation of Bis(2-chloroethyl)amine Hydrochloride Intermediate
- Reactants: Diethanolamine and thionyl chloride.
- Reaction: Diethanolamine reacts with thionyl chloride to replace hydroxyl groups with chlorine, forming bis(2-chloroethyl)amine hydrochloride.
- Solvent: Chloroform (CHCl3) is preferred for this step.
- Conditions: Mild, controlled reaction to avoid side products.
$$
(HOCH2CH2)2NH + SOCl2 \rightarrow (ClCH2CH2)2NH \cdot HCl + SO2 + HCl
$$
This intermediate is crucial as it provides the reactive chloroethyl groups for subsequent cyclization.
Step 2: Formation of 1-(3-Chloro-4-ethylphenyl)piperazine
- Reactants: 3-chloro-4-ethyl aniline and bis(2-chloroethyl)amine hydrochloride.
- Reaction: Nucleophilic substitution and intramolecular cyclization to form the piperazine ring substituted with the 3-chloro-4-ethylphenyl group.
- Solvent: Aromatic solvents such as xylene or dimethylbenzene are preferred to dissolve reactants and facilitate reaction.
- Conditions: Reflux or elevated temperatures to promote ring closure and substitution.
This step yields the free base of 1-(3-chloro-4-ethylphenyl)piperazine.
Step 3: Conversion to Hydrochloride Salt
- Reactants: Free base of 1-(3-chloro-4-ethylphenyl)piperazine and hydrochloric acid.
- Reaction: Acid-base neutralization to form the hydrochloride salt.
- Conditions: Typically carried out in aqueous medium at room temperature.
- Purification: Crystallization from dilute hydrochloric acid, washing with cold water, and drying.
This step improves the compound’s stability, solubility, and purity for pharmaceutical applications.
Reaction Conditions and Optimization
| Step | Reactants | Solvent | Temperature | Notes |
|---|---|---|---|---|
| 1 | Diethanolamine + Thionyl chloride | Chloroform (CHCl3) | Ambient to mild heat | Controlled addition to avoid side reactions |
| 2 | 3-chloro-4-ethyl aniline + bis(2-chloroethyl)amine hydrochloride | Xylene or dimethylbenzene | Reflux (~140°C) | Ensures efficient cyclization and substitution |
| 3 | Free base + HCl | Water/HCl solution | 0–25°C | Crystallization and purification |
The reaction temperatures and solvents are selected to balance reactivity and product stability while minimizing side reactions.
Research Findings and Purity Considerations
- The synthetic route is noted for its simplicity, mild reaction conditions, and high product purity.
- Post-reaction processing is streamlined by direct crystallization of the hydrochloride salt, reducing the need for extensive purification.
- Maintaining low temperatures (0–10°C) during salt formation minimizes by-product formation and improves yield.
- The use of aromatic solvents in step 2 enhances the solubility of reactants and facilitates the substitution reaction.
- The yield for analogous compounds in related patents is approximately 60–70%, with purity confirmed by standard analytical techniques such as HPLC and NMR.
Summary Table of Preparation Methods
| Preparation Stage | Description | Key Parameters | Outcome/Comments |
|---|---|---|---|
| Bis(2-chloroethyl)amine hydrochloride synthesis | Reaction of diethanolamine with thionyl chloride | CHCl3 solvent, controlled temp | Intermediate for piperazine ring formation |
| Piperazine ring formation | Reaction of substituted aniline with chloroethylamine | Xylene solvent, reflux temp | Formation of 1-(3-chloro-4-ethylphenyl)piperazine free base |
| Hydrochloride salt formation | Neutralization with HCl | Aqueous HCl, 0–10°C | Crystallized hydrochloride salt with high purity |
Q & A
Q. What are the key considerations in synthesizing 1-(3-Chloro-4-ethylphenyl)piperazine hydrochloride with high purity?
- Methodological Answer : Synthesis involves multi-step processes starting with condensation reactions using coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) to activate carboxyl groups. Trifluoroacetic acid (TFA) is often used as an activator. Post-synthesis, purification via recrystallization or column chromatography is critical to remove unreacted intermediates and byproducts. Characterization using melting point analysis, HPLC (≥95% purity), and mass spectrometry ensures structural fidelity .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- HPLC : For assessing purity and detecting impurities.
- Mass Spectrometry (MS) : To confirm molecular weight (e.g., expected m/z for C₁₂H₁₆Cl₂N₂).
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., chloro and ethyl groups on the phenyl ring).
- TLC : For monitoring reaction progress.
These techniques are complemented by elemental analysis to validate stoichiometry .
Advanced Research Questions
Q. How can researchers resolve contradictions in receptor binding data for this compound?
- Methodological Answer : Discrepancies in receptor affinity (e.g., serotonin vs. dopamine receptors) may arise from variations in assay conditions (pH, temperature) or isomer impurities. Strategies include:
- Isomer-Specific Synthesis : Ensure regiochemical purity using chiral chromatography.
- Competitive Binding Assays : Compare displacement curves against known ligands.
- Computational Docking : Predict binding modes to identify steric/electronic conflicts.
Cross-validation with in vitro functional assays (e.g., cAMP modulation) can clarify mechanisms .
Q. What experimental designs are optimal for studying the structure-activity relationship (SAR) of this piperazine derivative?
- Methodological Answer :
- Substituent Variation : Systematically modify the chloro or ethyl groups (e.g., replace Cl with F or Br; alter ethyl chain length).
- Pharmacophore Mapping : Use X-ray crystallography or cryo-EM to identify critical interaction sites.
- In Silico Screening : Apply QSAR models to predict activity trends before synthesis.
- Biological Testing : Prioritize assays relevant to target pathways (e.g., GPCR signaling for neuropharmacology) .
Q. How do environmental factors (e.g., pH, solvents) influence the stability of this compound during storage?
- Methodological Answer :
- pH Stability : Conduct accelerated degradation studies in buffers (pH 3–9) to identify hydrolysis-prone conditions.
- Solvent Compatibility : Test solubility and stability in DMSO, ethanol, and aqueous solutions.
- Temperature Sensitivity : Store at -20°C in anhydrous conditions to prevent clathrate formation.
- Light Exposure : Use amber vials to mitigate photodegradation.
Regular stability-indicating HPLC analyses are recommended .
Data Contradiction Analysis
Q. Why might reported EC₅₀ values for this compound vary across studies?
- Methodological Answer : Variability in EC₅₀ can stem from:
- Cell Line Differences : Receptor density or coupling efficiency in HEK293 vs. CHO cells.
- Assay Duration : Acute (minutes) vs. chronic (hours) exposure altering receptor internalization.
- Allosteric Modulation : Presence of endogenous ligands or co-factors.
Normalize data using internal controls (e.g., reference agonists) and report assay conditions in detail .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
